Enhanced Foliar Absorption in Woody Plants vs. Acid and Amine Salt Formulations
In a direct comparative study on bigleaf maple (Acer macrophyllum Pursh), the 2-ethylhexyl ester formulation of 2,4,5-T demonstrated superior absorption compared to the parent acid and triethanolamine salt forms. This is attributed to the inverse relationship between molecular polarity and absorbability [1]. The ester's lower polarity facilitates more efficient penetration of the leaf cuticle, a critical barrier in woody species.
| Evidence Dimension | Foliar Absorption (Qualitative Ranking) |
|---|---|
| Target Compound Data | Highest absorption among tested formulations (2-ethylhexyl ester) |
| Comparator Or Baseline | 2,4,5-T acid and 2,4,5-T triethanolamine salt |
| Quantified Difference | Absorption increased with decreasing molecular polarity; ester > amine salt > acid |
| Conditions | Acer macrophyllum Pursh (bigleaf maple) seedlings, 72-hour exposure |
Why This Matters
For applications targeting woody species with thick cuticles, the ester form is essential for achieving biologically effective internal herbicide concentrations, whereas acid or salt forms may underperform.
- [1] Norris, L. A., & Freed, V. H. (1966). The absorption and translocation characteristics of several phenoxyalkyl acid herbicides in bigleaf maple. Weed Research, 6(3), 203-211. View Source
